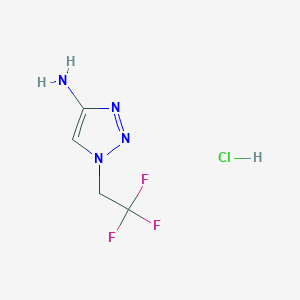![molecular formula C14H15FN4O3S2 B2522344 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide CAS No. 2034261-53-3](/img/structure/B2522344.png)
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide" is a chemical entity that appears to be a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The compound likely possesses unique physical and chemical properties due to its specific functional groups and molecular structure.
Synthesis Analysis
While the exact synthesis of the compound is not detailed in the provided papers, similar compounds with thiadiazole cores have been synthesized using various methods. For instance, the synthesis of related thiadiazole derivatives has been achieved through microwave-assisted synthesis, which is a solvent-free and efficient method . This approach could potentially be adapted for the synthesis of the compound , considering the structural similarities with the thiadiazole scaffold.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound mentioned includes additional functional groups such as a carboxamide, which could influence its binding properties and overall molecular conformation. The structure elucidation of similar compounds has been performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are essential for confirming the molecular framework and the position of substituents .
Chemical Reactions Analysis
Thiadiazole compounds can participate in various chemical reactions due to their electron-deficient nature and the presence of reactive functional groups. The reactivity can be exploited in the formation of new bonds or the modification of existing ones, which is crucial for the development of compounds with desired biological activities. The synthesis of related compounds has demonstrated the ability to undergo cyclization reactions, leading to the formation of complex heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for the compound's application as a potential therapeutic agent. The presence of electron-withdrawing groups such as fluorine can affect the compound's acidity and basicity, as well as its interaction with biological targets. The benzamide moiety in the compound could also contribute to its solubility and binding affinity towards certain receptors or enzymes. The evaluation of anticancer activity in related compounds has shown promising results, indicating the potential efficacy of thiadiazole derivatives in therapeutic applications .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Cytotoxic Activity
Carboxamide derivatives, including those related in structure to the compound , have been synthesized and tested for their cytotoxic activities against cancer cell lines. Notably, some derivatives exhibited potent cytotoxicity against murine leukemia and lung carcinoma, suggesting potential applications in cancer research (Deady et al., 2005).
Antimicrobial and Antifungal Activities
Compounds structurally similar to the specified molecule have shown antimicrobial and antifungal activities, highlighting their potential as templates for developing new antimicrobial agents. For instance, certain derivatives have demonstrated good to moderate activity against various microorganisms (Başoğlu et al., 2013).
Antioxidant Properties
Research into N-substituted benzyl/phenyl carboxamides has unveiled moderate to significant radical scavenging activities, suggesting their use in developing antioxidants (Ahmad et al., 2012).
Chemical Synthesis and Methodology
Microwave-Assisted Synthesis
The microwave-assisted synthesis of hybrid molecules incorporating penicillanic or cephalosporanic acid moieties and their biological evaluation underscore the versatility of similar compounds in synthesizing new molecules with potential therapeutic applications (Ulker et al., 2013).
Radiosynthesis for PET Imaging
A novel compound, structurally related to the inquiry, was developed for positron emission tomography (PET) imaging of fatty acid amide hydrolase in the brain, showcasing the compound's potential in neuroimaging and pharmacological research (Shimoda et al., 2015).
properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O3S2/c1-7-13(23-8(2)16-7)14(20)17-10-6-12-11(5-9(10)15)18(3)24(21,22)19(12)4/h5-6H,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGDJFLIDDDYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=CC3=C(C=C2F)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

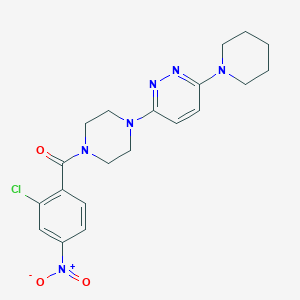
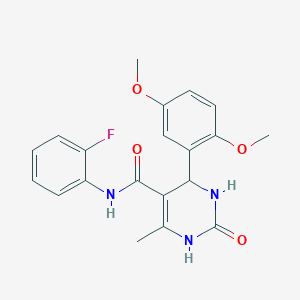
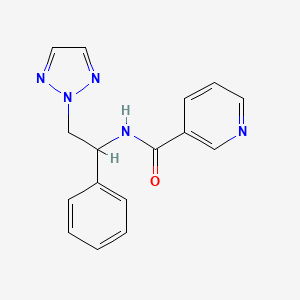
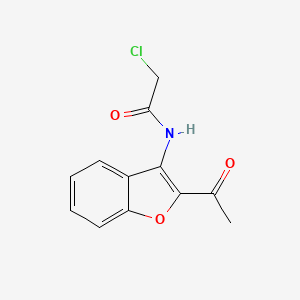
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide](/img/structure/B2522269.png)
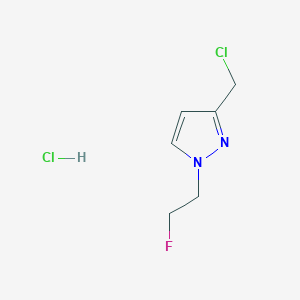

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2522272.png)
![2-[[6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2522273.png)
![1-butyl-3-(4-chlorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2522274.png)
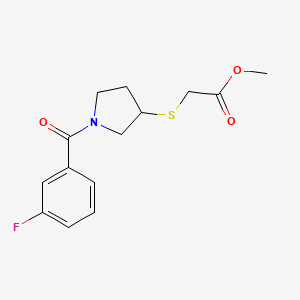
![{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine dihydrochloride](/img/structure/B2522279.png)
![Tert-butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2522282.png)
